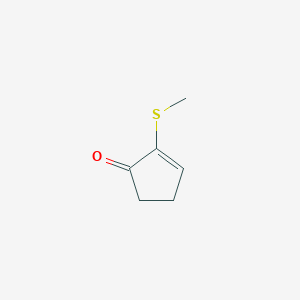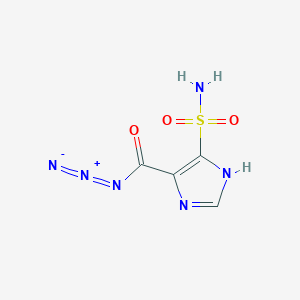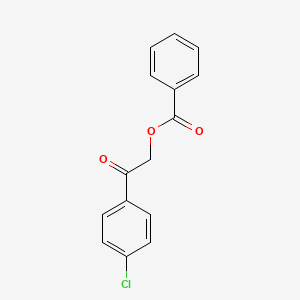
N-Methyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a unique structure with a methyl group attached to the nitrogen atom of the indazole ring, and a propanamide group linked to the indazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions.
Attachment of the Propanamide Group: The propanamide group is introduced through an amide coupling reaction using propanoyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-Methyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-(5-methyl-1H-indazol-1-yl)propanamide: Lacks the phenyl group, resulting in different biological activities.
3-Phenyl-1H-indazole: Lacks the N-methyl and propanamide groups, leading to different chemical reactivity and applications.
Uniqueness
N-Methyl-3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other indazole derivatives .
Properties
CAS No. |
57614-52-5 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-methyl-3-(5-methyl-3-phenylindazol-1-yl)propanamide |
InChI |
InChI=1S/C18H19N3O/c1-13-8-9-16-15(12-13)18(14-6-4-3-5-7-14)20-21(16)11-10-17(22)19-2/h3-9,12H,10-11H2,1-2H3,(H,19,22) |
InChI Key |
VODHXGITUYABAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)CCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)


![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)




![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)



